
1-Pyreneacetic acid
Descripción general
Descripción
1-Pyreneacetic acid is a negatively charged pyrene derivative . It has been proposed as a titrating reagent for the standardization titration of Grignard reagents and n-butyl lithium .
Synthesis Analysis
1-Pyreneacetic acid is suitable for use in the following studies: Synthesis of N-(2-(methylthio)ethyl)-2-(pyren-1-yl)acetamide, a pyrene amide based Pd 2+ probe . It’s also used in the synthesis of pyrene-modified β-cyclodextrin .Molecular Structure Analysis
The molecular formula of 1-Pyreneacetic acid is C18H12O2 . It has a molecular weight of 260.29 .Chemical Reactions Analysis
1-Pyreneacetic acid has been proposed as a titrating reagent for the standardization titration of Grignard reagents . It’s also used in the synthesis of N-(2-(methylthio)ethyl)-2-(pyren-1-yl)acetamide, a pyrene amide based Pd 2+ probe .Physical And Chemical Properties Analysis
1-Pyreneacetic acid is a solid substance . It has a melting point of 210-212 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Pyrene Amide-Based Pd²⁺ Probe
1-Pyreneacetic acid is utilized in the synthesis of N-(2-(methylthio)ethyl)-2-(pyren-1-yl)acetamide , which serves as a pyrene amide-based probe for palladium (Pd²⁺) ions . This application is significant in the field of chemical sensing, where the detection of Pd²⁺ ions is crucial due to their widespread use in catalysis and potential environmental impact.
Creation of Pyrene-Modified β-Cyclodextrin
The compound is also employed in the creation of pyrene-modified β-cyclodextrin . This modification imparts unique optical properties to β-cyclodextrin, making it useful for studying molecular recognition processes and constructing supramolecular structures that are responsive to external stimuli.
Functionalization of Carbon Nanotube Field Effect Transistors (CNT FETs)
In nanotechnology, 1-Pyreneacetic acid is used to functionalize single-walled carbon nanotube field effect transistors (CNT FETs) . This functionalization enhances the interaction between carbon nanotubes and organic molecules, improving the sensitivity and selectivity of CNT FETs for various applications, including gas sensing and biosensing.
Characterization of Grafted Polypropylenes
The acid acts as an agent for characterizing the grafting degrees and reactivity of ester-functionalized polypropylenes . This is particularly useful in polymer science for understanding the surface modification of polymers and developing materials with tailored properties.
Synthesis of Sawhorse-Type Diruthenium Tetracarbonyl Complexes
In coordination chemistry, 1-Pyreneacetic acid is involved in the synthesis of sawhorse-type diruthenium tetracarbonyl complexes . These complexes have potential applications in catalysis and as building blocks for larger molecular assemblies.
Preparation of Peptide Nucleic Acid (PNA) Probes
The compound is used in the preparation of peptide nucleic acid (PNA) probes . PNAs are synthetic analogs of DNA that have a peptide backbone instead of a sugar-phosphate one. PNA probes are valuable tools in genetic diagnostics and molecular biology research due to their stability and specificity.
Reversible Noncovalent Functionalization of Carbon Nanotubes
1-Pyreneacetic acid is instrumental in the reversible noncovalent functionalization of single-walled carbon nanotubes (SWNTs) . This process allows for the temporary modification of SWNTs’ properties without altering their structure, enabling their use in a variety of applications, from electronics to drug delivery systems.
Assessment of Solid Phase Reactions by HPLC-UV
Lastly, it serves as an internal reference compound in the assessment of solid-phase reactions by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) . This application is essential in analytical chemistry for monitoring reaction progress and verifying the purity of synthesized compounds.
Direcciones Futuras
1-Pyreneacetic acid has been used in the synthesis of peptide nucleic acid (PNA) probes . These PNAs containing 1-Pyreneacetic acid units have sequences complementary to specific point mutations, such as the cystic fibrosis W1282X point mutation . This suggests potential future applications in the field of genetic diagnostics and therapeutics.
Relevant Papers 1-Pyreneacetic acid has been discussed in several papers. For instance, it has been used in studies investigating the effect of surfactants on hydrate particle agglomeration in liquid hydrocarbon continuous systems . Another paper discusses the use of pyrene-modified PNAs for stacking interactions and selective excimer emission in PNA2DNA triplexes .
Mecanismo De Acción
Target of Action
1-Pyreneacetic acid is a negatively charged pyrene derivative
Mode of Action
It has been proposed as a titrating reagent for the standardization titration of Grignard reagents and n-butyl lithium (n-BuLi) . This suggests that it may interact with these targets to bring about a change in their state or activity.
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its role in multiple chemical reactions .
Result of Action
1-Pyreneacetic acid has been used in the synthesis of various compounds, such as N-(2-(methylthio)ethyl)-2-(pyren-1-yl)acetamide, a pyrene amide based Pd 2+ probe . It has also been used to functionalize single-walled carbon nanotube field effect transistors (CNT FETs) . These applications suggest that the compound can induce significant molecular and cellular changes.
Propiedades
IUPAC Name |
2-pyren-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-16(20)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJCLYBBPUHKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215052 | |
| Record name | 1-Pyreneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyreneacetic acid | |
CAS RN |
64709-55-3 | |
| Record name | 1-Pyreneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyreneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



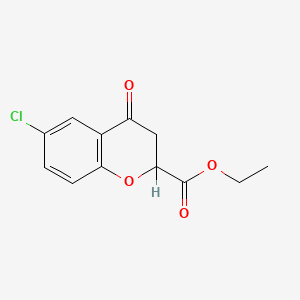
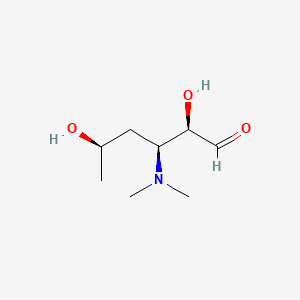

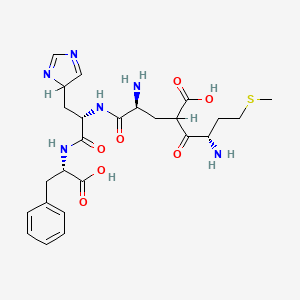
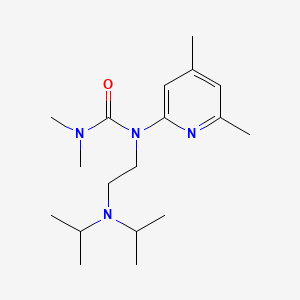
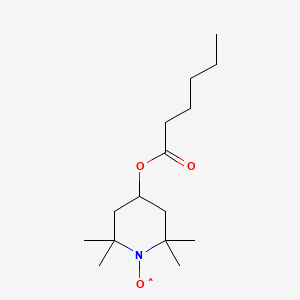

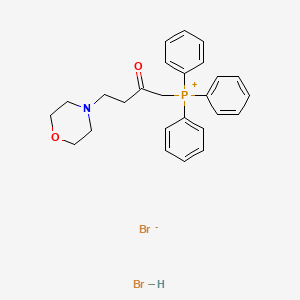



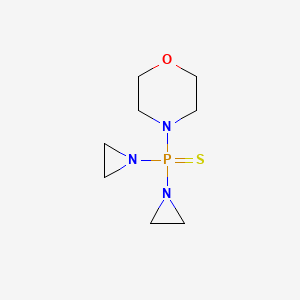

![7-Ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1220277.png)